C17H19N5O6S molecular structure and physicochemical properties
C17H19N5O6S molecular structure and physicochemical properties
An In-Depth Technical Guide to Ceftriaxone (C₁₈H₁₈N₈O₇S₃)
Abstract
This technical guide provides a comprehensive overview of Ceftriaxone, a third-generation cephalosporin antibiotic identified by the molecular formula C₁₈H₁₈N₈O₇S₃. Marketed under trade names like Rocephin, Ceftriaxone is a cornerstone in the treatment of severe bacterial infections due to its broad-spectrum activity, long elimination half-life, and ability to penetrate the central nervous system.[1][2] This document delves into its molecular structure, detailed physicochemical properties, mechanism of action, established analytical protocols, and its pivotal role in drug development and clinical practice. It is intended for researchers, medicinal chemists, and drug development professionals seeking an in-depth understanding of this essential therapeutic agent.
Compound Identification and Nomenclature
Precise identification is critical in scientific research and development. Ceftriaxone is known by several identifiers across chemical and regulatory databases.
| Identifier | Value | Source |
| Molecular Formula | C₁₈H₁₈N₈O₇S₃ | [2][3] |
| IUPAC Name | (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | [1][4] |
| CAS Number | 73384-59-5 | [1][2] |
| Common Synonyms | Rocephin, Rocefin, Cefatriaxone | [1][2] |
| Drug Class | Third-Generation Cephalosporin Antibiotic | [1][2] |
Molecular Structure and Stereochemistry
The complex molecular architecture of Ceftriaxone is fundamental to its biological activity. It features a β-lactam ring fused to a dihydrothiazine ring, forming the core cephalosporin nucleus. Two key side chains dictate its antibacterial spectrum and pharmacokinetic profile:
-
An aminothiazole ring with a syn-methoxyimino moiety, which confers stability against β-lactamase enzymes produced by many resistant bacteria.[2]
-
A metabolically stable thiotriazinedione moiety, which contributes to its long half-life, a significant advantage over other cephalosporins like cefotaxime.[2]
The stereochemistry at positions 6 and 7 of the bicyclic core, designated (6R, 7R), is crucial for its ability to bind to bacterial target enzymes.
Caption: 2D molecular structure of Ceftriaxone.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is essential for formulation development, pharmacokinetic modeling, and ensuring quality control. Ceftriaxone is typically supplied as a sodium salt, which enhances its water solubility for parenteral administration.[5][6]
| Property | Value | Notes and Significance |
| Molecular Weight | 554.58 g/mol | [1][7] For the free acid form. The sodium salt hydrate has a higher MW (e.g., 661.60 g/mol for the hemiheptahydrate).[3][8] |
| Appearance | White to yellowish-orange crystalline powder | [5][6] The color of reconstituted solutions can range from light yellow to amber, depending on concentration, diluent, and storage time.[5][9] |
| Melting Point | >155 °C (decomposes) | [1] The compound decomposes rather than melts cleanly, a common characteristic for complex organic molecules. |
| Solubility | Readily soluble in water; sparingly soluble in methanol; very slightly soluble in ethanol.[5][9] | High water solubility is critical for its formulation as an injectable drug. Solubility in organic solvents like ethanol and acetone is very low.[10] |
| pKa | ~3.0 (Carboxylic Acid), ~3.2 (Amine), ~4.1 (Enol) | [3] Multiple ionizable groups contribute to its solubility and binding characteristics at physiological pH. |
| LogP | -1.7 | [1] The negative LogP value indicates high hydrophilicity, consistent with its water solubility and distribution into aqueous body compartments. |
| pH (1% aq. solution) | ~6.7 | [5][9] The near-neutral pH of the reconstituted solution makes it suitable for intravenous or intramuscular injection. |
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Ceftriaxone is a bactericidal agent that exerts its effect by disrupting the synthesis of the bacterial cell wall.[9][11] This process is fundamental to bacterial survival, making it an effective drug target.
The Causality of Action:
-
Target Recognition: The core of Ceftriaxone's structure mimics the D-Alanyl-D-Alanine dipeptide, which is the natural substrate for Penicillin-Binding Proteins (PBPs).[2][12] PBPs are bacterial enzymes (transpeptidases, carboxypeptidases) essential for the final step of peptidoglycan synthesis.[1][2]
-
Irreversible Inhibition: Ceftriaxone binds to the active site of PBPs.[1][2] The strained β-lactam ring is highly reactive and is attacked by a serine residue in the PBP active site, leading to the formation of a stable, covalent acyl-enzyme intermediate. This acylation is effectively irreversible and inactivates the enzyme.[13]
-
Cell Wall Disruption: With PBPs inhibited, the cross-linking of peptidoglycan chains is halted.[12][14] Peptidoglycan is the primary structural component of the bacterial cell wall, providing mechanical strength against osmotic pressure.[15]
-
Bacterial Lysis: Without a properly maintained cell wall, the bacterium cannot withstand the high internal osmotic pressure, leading to cell swelling, lysis, and death.[2][15] Ceftriaxone shows high affinity for essential PBPs in both Gram-negative (e.g., PBP2 and PBP3 in E. coli) and Gram-positive bacteria.[13][16]
Caption: Ceftriaxone's inhibition of bacterial cell wall synthesis.
Experimental Protocols: Analytical Quantification
Ensuring the potency and purity of Ceftriaxone in pharmaceutical formulations is paramount. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose. The following protocol is a self-validating system for the quantification of Ceftriaxone.
Protocol: Quantification by Reverse-Phase HPLC (RP-HPLC)
This protocol describes a validated isocratic RP-HPLC method for determining the concentration of Ceftriaxone.
1. Materials and Reagents:
-
Ceftriaxone Reference Standard (USP or equivalent)
-
Acetonitrile (HPLC Grade)
-
Deionized Water (18.2 MΩ·cm)
-
Ammonium Formate (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
C18 Reverse-Phase HPLC Column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Volumetric flasks, pipettes, and autosampler vials
-
0.22 µm syringe filters
2. Instrument and Conditions:
-
HPLC System: Agilent 1260 Infinity or equivalent, with UV or Diode Array Detector (DAD).[17]
-
Column: Waters XTerra RP-18 (5 µm, 250x4.6 mm) or equivalent.[18]
-
Mobile Phase: 10 mM Ammonium Formate with 0.1% Formic Acid in Water : Acetonitrile (80:20 v/v).[17][19] Rationale: This mobile phase provides good peak shape and retention for the polar Ceftriaxone molecule. The buffer controls the ionization state, and acetonitrile provides the necessary organic strength for elution.
-
Flow Rate: 0.5 - 1.0 mL/min.[17] Rationale: A flow rate in this range ensures efficient separation without excessive backpressure.
-
Detection Wavelength: 254 nm or 272 nm.[3][17] Rationale: Ceftriaxone has strong chromophores, with significant absorbance maxima near these wavelengths, providing high sensitivity.
-
Injection Volume: 10-20 µL
-
Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.
-
Run Time: ~10 minutes.[19]
3. Standard and Sample Preparation:
-
Stock Standard (1000 µg/mL): Accurately weigh ~10 mg of Ceftriaxone Reference Standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[18]
-
Calibration Standards (1-100 µg/mL): Perform serial dilutions of the stock standard with the mobile phase to prepare at least five calibration standards (e.g., 1, 5, 20, 50, 100 µg/mL).[18][19]
-
Sample Preparation (from Injection Vial): Reconstitute the vial as per the manufacturer's instructions. Dilute an appropriate aliquot of the reconstituted solution with the mobile phase to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL).
-
Filtration: Filter all standards and samples through a 0.22 µm syringe filter before injection to protect the column from particulates.
4. Analysis and Data Interpretation:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the calibration standards in ascending order of concentration.
-
Construct a calibration curve by plotting the peak area against the concentration. The curve must have a correlation coefficient (r²) of ≥ 0.999.[17]
-
Inject the prepared sample solutions (in triplicate).
-
Calculate the concentration of Ceftriaxone in the samples by interpolating their mean peak area from the calibration curve.
-
The result should fall within 90.0% to 115.0% of the labeled amount as per pharmacopoeial standards.[17]
Caption: Workflow for HPLC quantification of Ceftriaxone.
Applications in Research and Drug Development
Ceftriaxone is a widely used antibiotic for treating a variety of serious infections, including:
-
Bacterial meningitis, due to its excellent penetration of the blood-brain barrier.[2][9]
-
Community-acquired pneumonia.[2]
-
Gonorrhea, urinary tract infections, and skin infections.[2][9]
-
Surgical prophylaxis to prevent post-operative infections.[2]
Its long half-life of 5.8-8.7 hours allows for convenient once-daily or twice-daily dosing, which is a significant clinical advantage.[1][2] In research, Ceftriaxone serves as a benchmark compound for the development of new cephalosporins and β-lactamase inhibitors. Studies continue to explore its efficacy against emerging resistant strains and potential new therapeutic applications.
Conclusion
Ceftriaxone (C₁₈H₁₈N₈O₇S₃) remains an indispensable tool in modern medicine. Its efficacy stems from a sophisticated molecular structure engineered to resist bacterial defenses and effectively inhibit cell wall synthesis. Its well-characterized physicochemical properties have enabled robust formulations, and validated analytical methods like HPLC ensure its quality and potency. For scientists in drug development, Ceftriaxone represents a pinnacle of rational drug design in the β-lactam class and a critical reference for future antibiotic innovation.
References
-
Ceftriaxone | C18H18N8O7S3 | CID 5479530 - PubChem. (n.d.). National Institutes of Health. Retrieved March 28, 2026, from [Link]
-
Ceftriaxone - Wikipedia. (n.d.). Wikipedia. Retrieved March 28, 2026, from [Link]
-
Peptidoglycan Synthesis. (n.d.). Retrieved March 28, 2026, from [Link]
-
Ceftriaxone for Injection, USP. (n.d.). U.S. Food and Drug Administration. Retrieved March 28, 2026, from [Link]
-
Interaction of ceftriaxone with penicillin-binding proteins of Escherichia coli in the presence of human serum albumin. (n.d.). PubMed. Retrieved March 28, 2026, from [Link]
-
What is the mechanism of Ceftriaxone Sodium? (2024, July 17). Patsnap Synapse. Retrieved March 28, 2026, from [Link]
-
Ceftriaxone for Injection, USP Rx Only. (2022, April 25). Retrieved March 28, 2026, from [Link]
-
Structural Perspective of Peptidoglycan Biosynthesis and Assembly. (n.d.). Annual Reviews. Retrieved March 28, 2026, from [Link]
-
Peptidoglycan: Structure, Synthesis, and Regulation. (n.d.). PMC - NIH. Retrieved March 28, 2026, from [Link]
-
Cytoplasmic steps of peptidoglycan biosynthesis. (2008, March 15). FEMS Microbiology Reviews | Oxford Academic. Retrieved March 28, 2026, from [Link]
-
Ceftriaxone. (n.d.). Merck Index. Retrieved March 28, 2026, from [Link]
-
Bacterial cell wall peptidoglycan synthesis. Schematic pathway of cell... (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]
-
Interaction of ceftriaxone with penicillin-binding proteins of Escherichia coli in the presence of human serum albumin. (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]
-
Ceftriaxone. (n.d.). bionity.com. Retrieved March 28, 2026, from [Link]
-
Solubility of Ceftriaxone Disodium in Acetone, Methanol, Ethanol, N,N-Dimethylformamide, and Formamide between 278 and 318 K. (2005, August 20). Journal of Chemical & Engineering Data - ACS Publications. Retrieved March 28, 2026, from [Link]
-
Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry. (2022, May 31). Wellcome Open Research. Retrieved March 28, 2026, from [Link]
-
Evolution of Ceftriaxone Resistance of Penicillin-Binding Proteins 2 Revealed by Molecular Modeling. (2022, December 22). PMC - NIH. Retrieved March 28, 2026, from [Link]
-
Development and Validation of a High-Performance Liquid Chromatographic Method for Content Assay of Ceftriaxone in Pharmaceutica. (2025, January 15). Retrieved March 28, 2026, from [Link]
-
Alterations of penicillin-binding proteins in pneumococci with stepwise increase in β-lactam resistance. (2013, February 15). Pathogens and Disease | Oxford Academic. Retrieved March 28, 2026, from [Link]
-
Physicochemical characteristics of generic ceftriaxone products tested. (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]
-
Ceftriaxone(1-) | C18H17N8O7S3- | CID 44558879 - PubChem. (n.d.). National Institutes of Health. Retrieved March 28, 2026, from [Link]
-
Quantification of ceftriaxone sodium in pharmaceutical preparations by a new validated microbiological bioassay. (2012, July 6). Analytical Methods (RSC Publishing). Retrieved March 28, 2026, from [Link]
-
Qualitative and Quantitative Estimation of Ceftriaxone in Pharmaceutical Dosage Forms Using Reverse Phase High Performance Liquid Chromatography. (2025, December 5). PMC - NIH. Retrieved March 28, 2026, from [Link]
-
ceftriaxone | Ligand page. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved March 28, 2026, from [Link]
-
Compound: CEFTRIAXONE (CHEMBL161). (n.d.). ChEMBL - EMBL-EBI. Retrieved March 28, 2026, from [Link]
-
Penicillin-Binding Proteins and Alternative Dual-Beta-Lactam Combinations for Serious Enterococcus faecalis Infections with Elevated Penicillin MICs. (2023, January 31). Antimicrobial Agents and Chemotherapy - ASM Journals. Retrieved March 28, 2026, from [Link]
-
ROCEPHIN (ceftriaxone sodium) FOR INJECTION Rx only. (n.d.). U.S. Food and Drug Administration. Retrieved March 28, 2026, from [Link]
Sources
- 1. Ceftriaxone | C18H18N8O7S3 | CID 5479530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ceftriaxone - Wikipedia [en.wikipedia.org]
- 3. Ceftriaxone [drugfuture.com]
- 4. ceftriaxone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. labeling.pfizer.com [labeling.pfizer.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. CEFTRIAXONE CAS#: 73384-59-5 [m.chemicalbook.com]
- 8. 头孢曲松 二钠盐 半(七水合物) third-generation cephalosporin antibiotic | Sigma-Aldrich [sigmaaldrich.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. labeling.pfizer.com [labeling.pfizer.com]
- 12. What is the mechanism of Ceftriaxone Sodium? [synapse.patsnap.com]
- 13. Interaction of ceftriaxone with penicillin-binding proteins of Escherichia coli in the presence of human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sbs.utexas.edu [sbs.utexas.edu]
- 15. annualreviews.org [annualreviews.org]
- 16. researchgate.net [researchgate.net]
- 17. Qualitative and Quantitative Estimation of Ceftriaxone in Pharmaceutical Dosage Forms Using Reverse Phase High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijper.org [ijper.org]
- 19. wellcomeopenresearch.org [wellcomeopenresearch.org]
